5-amino-1,3-thiazole-2-carboxamide 5-amino-1,3-thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 134983-33-8
VCID: VC21188045
InChI: InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8)
SMILES: C1=C(SC(=N1)C(=O)N)N
Molecular Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol

5-amino-1,3-thiazole-2-carboxamide

CAS No.: 134983-33-8

Cat. No.: VC21188045

Molecular Formula: C4H5N3OS

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1,3-thiazole-2-carboxamide - 134983-33-8

Specification

CAS No. 134983-33-8
Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
IUPAC Name 5-amino-1,3-thiazole-2-carboxamide
Standard InChI InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8)
Standard InChI Key JJTVZPLGMOYPTD-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)C(=O)N)N
Canonical SMILES C1=C(SC(=N1)C(=O)N)N

Introduction

Chemical Structure and Properties

Molecular Structure

5-Amino-1,3-thiazole-2-carboxamide (CAS: 134983-33-8) possesses a heterocyclic structure containing both nitrogen and sulfur atoms in its thiazole ring, with an amino group at position 5 and a carboxamide group at position 2 . The molecular formula of this compound is C4H5N3OS, with a molecular weight of 143.17 g/mol . The presence of these functional groups creates a versatile molecule with multiple sites for chemical interactions and biological activity.

The compound is part of the larger thiazole family, known for their wide range of applications in pharmaceutical chemistry. The thiazole ring serves as an important pharmacophore in many medicinal compounds, with the specific substitution pattern in 5-amino-1,3-thiazole-2-carboxamide contributing to its unique chemical and biological properties.

Chemical Identifiers and Nomenclature

5-Amino-1,3-thiazole-2-carboxamide is recognized by various naming systems and identifiers in chemical databases. The following table summarizes its key identifiers:

Identifier TypeValue
CAS Number134983-33-8
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
IUPAC Name5-amino-1,3-thiazole-2-carboxamide
InChIInChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8)
InChIKeyJJTVZPLGMOYPTD-UHFFFAOYSA-N
SMILESC1=C(SC(=N1)C(=O)N)N

These identifiers are essential for database searching and ensuring accurate compound identification in research and development settings .

Physical and Chemical Properties

The compound possesses several important physical and chemical properties that influence its behavior in various applications. While specific experimental data on properties such as melting point and solubility were limited in the search results, the structure suggests certain characteristics typical of thiazole derivatives with amino and carboxamide functional groups.

The amino group at position 5 makes the compound weakly basic and provides a site for hydrogen bonding, while the carboxamide group offers additional hydrogen bonding capabilities. These features contribute to the compound's potential to interact with biological macromolecules such as proteins and nucleic acids, forming the basis for its biological activities.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 5-amino-1,3-thiazole-2-carboxamide can be achieved through several synthetic pathways. One commonly employed method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which are subsequently converted to 5-amino thiazoles substituted at position 2. This approach provides a versatile route to access the target compound and various derivatives.

Another efficient synthetic approach involves a chemoselective α-bromination followed by cyclization. Although this method was specifically described for the related 2-aminothiazole-5-carboxamide isomer in the context of dasatinib synthesis, similar principles could be adapted for 5-amino-1,3-thiazole-2-carboxamide preparation . The synthetic procedure would involve:

  • Preparation of appropriate β-ethoxyacrylamide derivatives

  • Chemoselective α-bromination using N-bromosuccinimide (NBS)

  • One-pot treatment with thiourea or related compounds to form the thiazole ring

  • Final purification to obtain the desired 5-amino-1,3-thiazole-2-carboxamide

Biological Activities and Applications

Antimicrobial Activities

Beyond its anticancer properties, 5-amino-1,3-thiazole-2-carboxamide exhibits antimicrobial properties that could be exploited for developing new antibacterial agents. This activity is particularly significant given the growing concern about antimicrobial resistance and the urgent need for novel antibiotics.

The antimicrobial activity of thiazole derivatives generally stems from their ability to interfere with bacterial cell wall synthesis, disrupt membrane integrity, or inhibit essential bacterial enzymes. For 5-amino-1,3-thiazole-2-carboxamide, the specific mechanisms of antimicrobial action warrant further investigation to fully understand its potential in this therapeutic area.

Comparative Analysis with Related Compounds

Structural Variations and Their Impact

Several structurally related compounds appear in the search results, providing insights into how structural modifications affect properties and biological activities. The following table compares key features of 5-amino-1,3-thiazole-2-carboxamide with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
5-Amino-1,3-thiazole-2-carboxamideC4H5N3OS143.17Base structureAnticancer and antimicrobial properties
5-Amino-N-methyl-1,3-thiazole-2-carboxamideC5H7N3OS157.19Methylated carboxamideModified receptor interactions
5-Amino-1,3-Thiazole-2-Carboxylic AcidC4H4N2O2SN/ACarboxylic acid instead of carboxamideDifferent hydrogen bonding profile
5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamideN/AN/AMethoxy and methyl substitutions on carboxamideEnhanced pharmacokinetic properties

These structural variations can significantly impact biological activity, pharmacokinetics, and potential therapeutic applications .

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